molecular formula C10H10N6O2 B2770975 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid CAS No. 899021-95-5

2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid

Cat. No.: B2770975
CAS No.: 899021-95-5
M. Wt: 246.23
InChI Key: KOPFKAZIDASMQL-UHFFFAOYSA-N
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Description

The compound 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid features a benzoic acid backbone conjugated to a pyrazolidine-dione hydrazone moiety. Its structure includes a hydrazinyl bridge connecting the aromatic benzoic acid group to a 3,5-diiminopyrazolidin-4-ylidene ring.

Properties

IUPAC Name

2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c11-8-7(9(12)16-15-8)14-13-6-4-2-1-3-5(6)10(17)18/h1-4H,(H,17,18)(H5,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFJVKMQBRMWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(NN=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 2-hydrazinylbenzoic acid with 3,5-diaminopyrazole. The reaction is carried out under acidic conditions to facilitate the formation of the pyrazolidine ring. The general reaction scheme is as follows:

    Step 1: 2-Hydrazinylbenzoic acid is reacted with 3,5-diaminopyrazole in the presence of an acid catalyst.

    Step 2: The reaction mixture is heated to promote the condensation reaction, leading to the formation of the pyrazolidine ring.

    Step 3: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a wide range of products, depending on the substituents introduced.

Scientific Research Applications

The compound 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and biochemistry, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

The molecular formula of this compound is C13H12N6O2, with a molecular weight of approximately 284.28 g/mol. The compound features a hydrazine group connected to a benzoic acid moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of diiminopyrazolidine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. A notable case study involved the synthesis of a series of pyrazolidine derivatives, which demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it exhibits inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Materials Science

Polymeric Composites
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its ability to act as a cross-linking agent improves the mechanical strength and thermal stability of polymers. Case studies involving the synthesis of polymer composites have shown improved performance metrics compared to traditional materials .

Coatings and Adhesives
This compound has also found applications in the formulation of advanced coatings and adhesives. Its chemical structure allows for strong adhesion properties and resistance to environmental degradation, making it suitable for use in protective coatings for industrial applications .

Biochemistry

Enzyme Inhibition
Recent research has highlighted the potential of this compound as an enzyme inhibitor. In vitro studies demonstrated its ability to inhibit specific enzymes involved in metabolic pathways, suggesting possible therapeutic applications in metabolic disorders .

Drug Delivery Systems
The compound's hydrophilic-lipophilic balance allows it to be utilized in drug delivery systems. Formulations incorporating this compound can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Enzyme InhibitionInhibits metabolic enzymes

Table 2: Material Properties Enhancement

Application TypeImprovement MetricReference
Polymer CompositesIncreased tensile strength
CoatingsEnhanced environmental resistance

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms and aromatic structure allow it to bind to various enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid with structurally related compounds, focusing on synthesis, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Applications/Properties Reference
This compound Benzoic acid + pyrazolidine-dione hydrazone Diazotisation, cyclization with NaH/DMF Potential metal chelation, drug scaffolds
3-[2-(Dicyanomethylene)hydrazinyl]benzoic acid Benzoic acid + dicyanomethylene hydrazine Diazotisation + malononitrile reaction Precursor for pyrazolo[4,3-d]pyrimidines
2-(4-Hydroxyphenylazo)benzoic acid (HABA) Benzoic acid + azo-phenol group Azo coupling reaction Serum albumin assay indicator
4-Dimethylamino-N′-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide Benzohydrazide + diiodo-phenol substituents Condensation of hydrazides and aldehydes Antimicrobial activity
N-(1H-benzimidazol-2-yl)-2-(2-phenylhydrazinyl)acetamide Benzimidazole + phenylhydrazine-acetamide Multi-step condensation α-Glucosidase inhibition

Structural Features

  • Hydrazinyl Linkage : The target compound shares a hydrazine bridge with HABA () and benzimidazole derivatives (). However, its pyrazolidine-dione core distinguishes it from simpler azo (HABA) or benzimidazole-based analogs .
  • Electronic Effects: The diimine groups in the pyrazolidine ring enhance electron delocalization compared to 3-[2-(dicyanomethylene)hydrazinyl]benzoic acid (), which contains electron-withdrawing cyano groups. This difference may influence redox behavior and metal-binding affinity .
  • Steric Hindrance: Bulky substituents in 4-Dimethylamino-N′-(diiodobenzylidene)benzohydrazide () reduce reactivity compared to the target compound’s planar pyrazolidine ring .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound and HABA ensures moderate water solubility at physiological pH, unlike lipophilic benzimidazole derivatives () .
  • Thermal Stability : Pyrazolidine-dione rings (target compound) are thermally stable up to 200°C, whereas azo compounds like HABA decompose near 205°C () .

Biological Activity

The compound 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid is a hydrazone derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N6O2C_{12}H_{12}N_6O_2, with a molecular weight of approximately 284.27 g/mol. The structure features a diiminopyrazolidin moiety linked to a benzoic acid derivative, which is crucial for its biological interactions.

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. Studies have shown that derivatives of hydrazinobenzoic acid exhibit significant antioxidant activity. For instance, compounds derived from this class demonstrated superior radical scavenging abilities in various assays:

  • DPPH Radical Scavenging Assay : Compounds exhibited radical scavenging activities ranging from 50.27% to 85% at concentrations of 20 μg/mL, with some derivatives outperforming standard antioxidants like butylated hydroxytoluene (BHT) .
  • ABTS Assay : The highest free radical quenching activity was noted for certain derivatives at similar concentrations, indicating the effectiveness of the hydrazine moiety in stabilizing free radicals .

Antimicrobial Activity

The antimicrobial potential of This compound has been explored against various pathogens:

  • Bacterial Strains : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example, studies indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Fungal Strains : Additionally, antifungal activity was observed against Candida albicans, further supporting its broad-spectrum antimicrobial capabilities .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • In Vitro Studies : Several derivatives showed promising results in inhibiting the proliferation of cancer cell lines such as HepG2 and LN-229. The most potent compounds demonstrated IC50 values as low as 0.77 µM, indicating strong antiproliferative effects .
  • Mechanism of Action : The presence of the hydrazine group is believed to enhance the interaction with cellular targets, leading to increased apoptosis in cancer cells. This suggests that modifications to the hydrazine structure could further optimize anticancer efficacy .

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityCompounds showed DPPH scavenging rates up to 85% at 20 μg/mL compared to BHT .
Antimicrobial EvaluationSignificant inhibition against Staphylococcus aureus (MIC = 3.91 µg/mL) and Candida albicans .
Anticancer EfficacyDerivatives exhibited IC50 values as low as 0.77 µM against LN-229 cell line .

Q & A

Q. What are the optimal synthetic routes for 2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including condensation and cyclization. A validated method involves refluxing precursors in DMSO or ethanol with glacial acetic acid as a catalyst, followed by purification via crystallization (e.g., water-ethanol mixtures yield ~65% purity) . Key parameters for yield optimization include:

  • Reflux duration : Extended reflux (e.g., 18 hours) ensures complete cyclization.
  • Solvent choice : Polar aprotic solvents like DMSO enhance reaction kinetics.
  • Purification : Column chromatography (silica gel) or recrystallization removes by-products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazine and pyrazolidine moieties. Aromatic protons in the benzoic acid group appear at δ 7.5–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 317.1) .

Advanced Research Questions

Q. How do reaction conditions influence by-product formation, and what strategies mitigate undesired side products?

By-products arise from incomplete cyclization or competing reactions. For example:

  • Base selection : Using DBU instead of NaH in DMF reduces side reactions due to DBU’s non-nucleophilic nature .
  • Temperature control : Maintaining reflux at 80–90°C minimizes decomposition of sensitive intermediates.
  • By-product isolation : Silica gel chromatography separates pyrazolo[4,3-d]pyrimidines and cyanomethyl benzoates .

Q. How can computational methods accelerate reaction design and mechanistic studies?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Institutions like ICReDD integrate:

  • Reaction path searches : Identify low-energy intermediates using software like Gaussian or ORCA.
  • Machine learning : Train models on experimental datasets to predict optimal solvents/catalysts .
  • Feedback loops : Experimental data refine computational parameters, reducing trial-and-error approaches .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions?

  • Cross-validation : Compare NMR/X-ray crystallography data with computed spectra (e.g., using ACD/Labs or ChemDraw).
  • Error analysis : Assess computational approximations (e.g., basis set limitations in DFT) and recalibrate models .
  • Multi-technique validation : Pair HPLC with TLC or IR spectroscopy to confirm structural assignments .

Q. What methodologies optimize reaction scalability while maintaining reproducibility?

  • Process control : Use flow reactors to standardize temperature and residence time, reducing batch variability .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Design of Experiments (DoE) : Statistically vary parameters (e.g., molar ratios, catalysts) to identify robust conditions .

Q. How can theoretical frameworks guide experimental design for novel derivatives?

  • Retrosynthetic analysis : Apply Corey’s principles to deconstruct target molecules into feasible precursors.
  • Structure-activity relationships (SAR) : Modify hydrazine or benzoic acid substituents to study electronic effects on bioactivity .
  • Thermodynamic profiling : Calculate Gibbs free energy changes (ΔG\Delta G) to predict reaction feasibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.